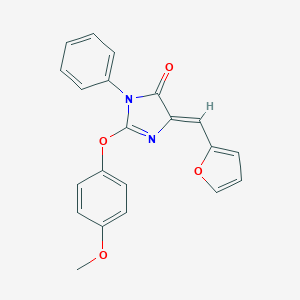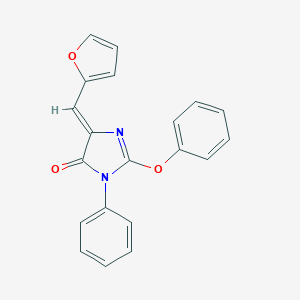
1,3-Bis(4-bromophenyl)-1,2,3-propanetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-bromophenyl)-1,2,3-propanetrione is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as dibromoacetylacetone or DBAA and has the chemical formula of C12H8Br2O2. DBAA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-bromophenyl)-1,2,3-propanetrione is not fully understood. However, it is believed that DBAA can form stable metal complexes with metal ions. These metal complexes can then interact with biological molecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, DBAA has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. DBAA has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Bis(4-bromophenyl)-1,2,3-propanetrione in lab experiments is its ability to form stable metal complexes with metal ions. This property makes DBAA a useful ligand in various applications such as catalysis, electrochemistry, and bioinorganic chemistry. However, one of the limitations of using DBAA is its toxicity. DBAA has been shown to be toxic to some cell lines and can cause DNA damage.
Orientations Futures
For the use of DBAA in scientific research include the development of new metal complexes, the study of its toxicity, and the use of DBAA in the development of new materials.
Méthodes De Synthèse
There are several methods to synthesize 1,3-Bis(4-bromophenyl)-1,2,3-propanetrione. One of the most common methods is the reaction of acetylacetone with bromine in the presence of a catalyst such as potassium carbonate. The reaction produces DBAA as a yellow crystalline solid. Another method involves the reaction of 4-bromobenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. This method also produces DBAA as a yellow crystalline solid.
Applications De Recherche Scientifique
1,3-Bis(4-bromophenyl)-1,2,3-propanetrione has been widely used in scientific research for its unique properties. One of the most common applications of DBAA is in the synthesis of metal complexes. DBAA can act as a bidentate ligand that can coordinate with metal ions such as copper, nickel, and cobalt. The resulting metal complexes have been used in various applications such as catalysis, electrochemistry, and bioinorganic chemistry.
Propriétés
Formule moléculaire |
C15H8Br2O3 |
|---|---|
Poids moléculaire |
396.03 g/mol |
Nom IUPAC |
1,3-bis(4-bromophenyl)propane-1,2,3-trione |
InChI |
InChI=1S/C15H8Br2O3/c16-11-5-1-9(2-6-11)13(18)15(20)14(19)10-3-7-12(17)8-4-10/h1-8H |
Clé InChI |
YRWRYDUHVFXAHA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)C(=O)C2=CC=C(C=C2)Br)Br |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(=O)C(=O)C2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)

![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)



